molecular formula C12H21NO B11974694 (+-)-endo-N-(2-Bornyl)acetamide CAS No. 24629-80-9

(+-)-endo-N-(2-Bornyl)acetamide

Cat. No.: B11974694
CAS No.: 24629-80-9
M. Wt: 195.30 g/mol
InChI Key: PNZAEYAVGJMPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-endo-N-(2-Bornyl)acetamide: is a chemical compound with the molecular formula C12H21NO It is a derivative of borneol, a bicyclic organic compound and a terpene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-endo-N-(2-Bornyl)acetamide typically involves the reaction of borneol with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the reaction. The product is then purified through various methods such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of (±)-endo-N-(2-Bornyl)acetamide may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (±)-endo-N-(2-Bornyl)acetamide can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: This compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: (±)-endo-N-(2-Bornyl)acetamide is used as a precursor in the synthesis of other complex organic molecules. It serves as an intermediate in various chemical reactions and is studied for its reactivity and stability.

Biology: In biological research, this compound is investigated for its potential effects on biological systems. It may be used in studies related to enzyme interactions and metabolic pathways.

Medicine: The compound is explored for its potential therapeutic applications. It may have properties that make it useful in the development of new drugs or treatments for various conditions.

Industry: In the industrial sector, (±)-endo-N-(2-Bornyl)acetamide is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it valuable in the formulation of various products.

Mechanism of Action

The mechanism of action of (±)-endo-N-(2-Bornyl)acetamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Borneol: A precursor to (±)-endo-N-(2-Bornyl)acetamide, known for its use in traditional medicine and as a fragrance component.

    Isoborneol: An isomer of borneol with similar properties but different structural arrangement.

    Camphor: A related compound with a similar bicyclic structure, used in medicinal and industrial applications.

Uniqueness: (±)-endo-N-(2-Bornyl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

24629-80-9

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C12H21NO/c1-8(14)13-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3,(H,13,14)

InChI Key

PNZAEYAVGJMPAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2CCC1(C2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.